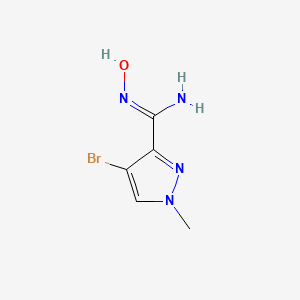

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

Vue d'ensemble

Description

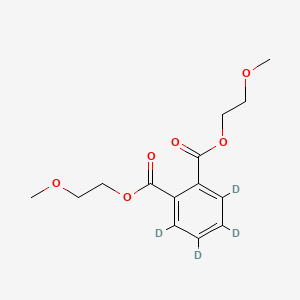

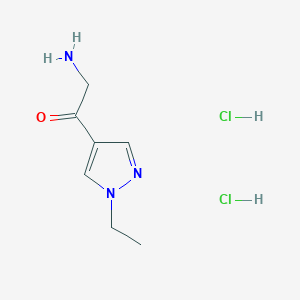

“4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” is also known as “4-Bromo-1-methyl-1H-pyrazole-3-amidoxime”. It has a CAS Number of 287922-73-0 and a molecular weight of 219.04 .

Molecular Structure Analysis

The molecular formula of “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” is CHBrNO . The average mass is 219.039 Da and the monoisotopic mass is 217.980316 Da .Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm3, a boiling point of 419.8±55.0 °C at 760 mmHg, and a flash point of 207.7±31.5 °C . It has a molar refractivity of 43.2±0.5 cm3, a polar surface area of 76 Å2, and a molar volume of 110.4±7.0 cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide is involved in various synthesis processes and chemical reactions. For instance, in the study of pyrazoles, it has been observed that certain bromo derivatives like 4-bromo-1,5-dimethyl-4-nitropyrazole react with aqueous ammonia under specific conditions, illustrating its reactivity and potential in synthesizing amino derivatives (Perevalov et al., 1983).

- The compound also plays a role in the bromination of pyrazolines, indicating its significance in the formation of bromo derivatives, as demonstrated in the study of the transformation of pyrazoline to pyrazole (McGreer & Wigfield, 1969).

Medicinal Chemistry

- In medicinal chemistry, derivatives of this compound, such as 4-methylpyrazole, are explored for their potential in inhibiting ethanol oxidation, as noted in metabolic studies on rats (Blomstrand & Ohman, 1973). This highlights its relevance in understanding metabolic pathways and designing potential therapeutic agents.

Biochemical Studies

- The compound and its derivatives are used in biochemical studies, such as exploring the inhibition of oxidation processes. For example, pyrazole and 4-methylpyrazole, which are structurally related, have been studied for their ability to inhibit oxidation by hydroxyl radicals, an aspect crucial in understanding cellular oxidative processes (Cederbaum & Berl, 1982).

Organic Chemistry

- In organic chemistry, the compound is essential in studying regioselective reactions. For instance, research on the regioselective introduction of electrophiles in the pyrazole ring, particularly in positions influenced by the presence of bromine, illustrates the compound's role in understanding and designing regioselective synthetic pathways (Balle, Vedsø & Begtrup, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Orientations Futures

While there is limited information available on the future directions of “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide”, it’s worth noting that similar compounds are being used in chemical synthesis . This suggests that “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” could potentially have applications in the synthesis of other compounds or in various chemical reactions.

Propriétés

IUPAC Name |

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHNJNKFWJQYTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=NO)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C(=N1)/C(=N/O)/N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425519 | |

| Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide | |

CAS RN |

287922-73-0 | |

| Record name | 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1384125.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)